![molecular formula C13H12Cl2N2O2S B3105047 Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 1517496-31-9](/img/structure/B3105047.png)
Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate
Vue d'ensemble
Description
Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound that belongs to the class of thiazole derivatives. This compound is known for its potential pharmacological properties, particularly in the field of anti-inflammatory and analgesic agents. The presence of the dichlorophenyl group and the thiazole ring in its structure contributes to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 2,6-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling Reaction: The synthesized thiazole derivative is then coupled with 2,6-dichloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the treatment of inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory process.
Pathways Involved: The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Comparaison Avec Des Composés Similaires
Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other similar compounds such as:
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Aceclofenac: Another NSAID that is structurally related to diclofenac.
Indomethacin: An NSAID with a different core structure but similar anti-inflammatory properties.
Uniqueness
Structural Features: The presence of the thiazole ring and the ethyl ester group makes it unique compared to other NSAIDs.
Pharmacological Profile: It may offer a different pharmacokinetic and pharmacodynamic profile, potentially leading to improved efficacy and reduced side effects.
Conclusion
This compound is a compound with significant potential in the fields of chemistry, biology, medicine, and industry. Its unique structure and pharmacological properties make it a valuable subject of research for the development of new therapeutic agents.
Propriétés
IUPAC Name |
ethyl 2-[2-(2,6-dichloroanilino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-19-11(18)6-8-7-20-13(16-8)17-12-9(14)4-3-5-10(12)15/h3-5,7H,2,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHQPVFTJCABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


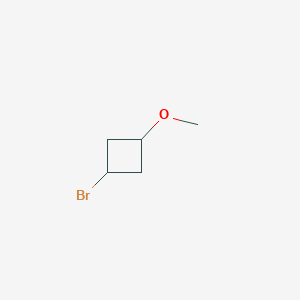
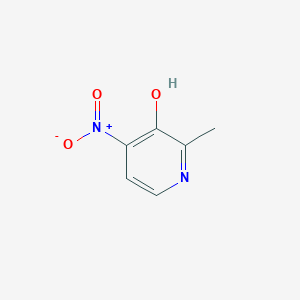

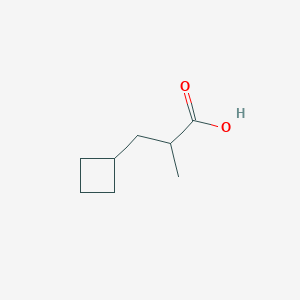
![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)

![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B3105006.png)
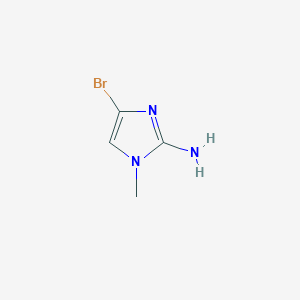
![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)
![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)

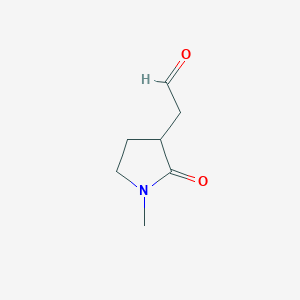
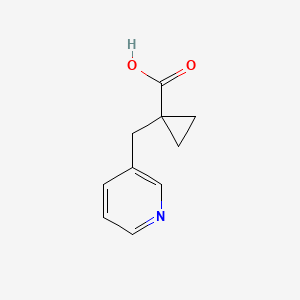
![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)
